molecular formula C20H20F3N7O2 B10989826 N-(3-acetamidophenyl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

N-(3-acetamidophenyl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

Cat. No.: B10989826
M. Wt: 447.4 g/mol
InChI Key: CLOLXYADYFZSGY-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide, often referred to as Compound X , is a synthetic organic compound with a complex structure. Let’s break it down:

    N-(3-acetamidophenyl): This part of the compound contains an acetamido group attached to a phenyl ring.

    1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide: This portion includes a piperidine ring with a carboxamide group, connected to a triazolopyridazine ring system bearing a trifluoromethyl substituent.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for Compound X, but one common approach involves the following steps:

    Formation of the Triazolopyridazine Ring: Start with a suitable precursor (e.g., a pyridazine derivative) and introduce the trifluoromethyl group. Cyclization with an appropriate reagent yields the triazolopyridazine ring.

    Piperidine Ring Formation: Introduce the piperidine ring using a reductive amination or similar method.

    Carboxamide Group Introduction: Attach the carboxamide group to the piperidine ring via amide bond formation.

    Acetamido Group Addition: Finally, introduce the acetamido group to the phenyl ring.

Industrial Production:: Industrial-scale production typically involves optimized synthetic routes, efficient reagents, and purification methods. MilliporeSigma offers commercial quantities of Compound X .

Chemical Reactions Analysis

Compound X can undergo various reactions:

    Oxidation: Oxidative processes can modify the trifluoromethyl group or other functional groups.

    Reduction: Reduction reactions may reduce the carbonyl group or other unsaturated bonds.

    Substitution: Substitution reactions can occur at various positions, affecting the overall structure. Common reagents include metal catalysts, reducing agents, and nucleophiles. Major products depend on reaction conditions and regioselectivity.

Scientific Research Applications

Compound X finds applications in:

    Medicinal Chemistry: It serves as a scaffold for designing novel drugs due to its unique structure.

    Biological Studies: Researchers explore its interactions with biological targets.

    Industry: It contributes to the development of fluorinated pharmaceuticals.

Mechanism of Action

The exact mechanism of action remains an active area of research. Compound X likely interacts with specific receptors or enzymes, affecting cellular pathways. Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

Compound X stands out due to its trifluoromethyl-substituted triazolopyridazine core. Similar compounds include Compound Y and Compound Z, but their structures lack the unique trifluoromethyl moiety.

Properties

Molecular Formula

C20H20F3N7O2

Molecular Weight

447.4 g/mol

IUPAC Name

N-(3-acetamidophenyl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

InChI

InChI=1S/C20H20F3N7O2/c1-12(31)24-14-3-2-4-15(11-14)25-18(32)13-7-9-29(10-8-13)17-6-5-16-26-27-19(20(21,22)23)30(16)28-17/h2-6,11,13H,7-10H2,1H3,(H,24,31)(H,25,32)

InChI Key

CLOLXYADYFZSGY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2CCN(CC2)C3=NN4C(=NN=C4C(F)(F)F)C=C3

Origin of Product

United States

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